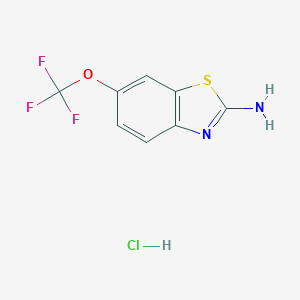

Riluzolhydrochlorid

Übersicht

Beschreibung

Riluzole-Hydrochlorid ist ein Medikament, das hauptsächlich zur Behandlung der Amyotrophen Lateralsklerose (ALS) eingesetzt wird, einer progressiven neurodegenerativen Erkrankung, die Nervenzellen im Gehirn und Rückenmark betrifft . Es gehört zur Klasse der Benzothiazole und wirkt als Glutamat-Antagonist . Riluzole-Hydrochlorid ist bekannt für seine neuroprotektiven Eigenschaften und es wurde gezeigt, dass es das Überleben verlängert und den Bedarf an Beatmungsunterstützung bei ALS-Patienten verzögert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

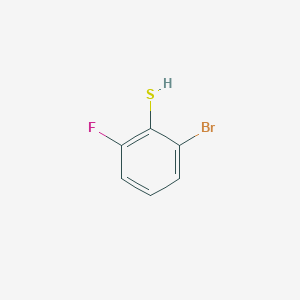

Riluzole-Hydrochlorid wird in einem mehrstufigen Verfahren synthetisiert, das die Reaktion von 2-Aminobenzothiazol mit Trifluormethoxybenzol beinhaltet . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer starken Base wie Natriumhydrid und eines organischen Lösungsmittels wie Dimethylformamid (DMF). Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Riluzole-Hydrochlorid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Sicherheit des Endprodukts gewährleisten .

Wissenschaftliche Forschungsanwendungen

Riluzole-Hydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Benzothiazol-Derivaten verwendet.

Medizin: Wird hauptsächlich zur Behandlung von ALS eingesetzt und hat sich als potenziell wirksam bei der Behandlung anderer neurologischer Erkrankungen wie Rückenmarksverletzungen und hereditären Ataxien erwiesen

Industrie: Wird bei der Entwicklung neuer Medikamente zur Behandlung neurodegenerativer Erkrankungen eingesetzt.

Wirkmechanismus

Riluzole-Hydrochlorid übt seine Wirkung aus, indem es die Freisetzung von Glutamat hemmt, einem Neurotransmitter, der an der Excitotoxizität beteiligt ist, einem Prozess, der zu neuronalen Schäden und zum Tod führt . Es blockiert bevorzugt TTX-sensitive Natriumkanäle, die mit geschädigten Neuronen assoziiert sind . Zusätzlich wurde berichtet, dass Riluzole Kainat- und NMDA-Rezeptoren hemmt und GABA_A-Rezeptoren über eine allosterische Bindungsstelle potenziert . Diese Aktionen tragen zu seinen neuroprotektiven Wirkungen bei, indem sie die neuronale Erregbarkeit reduzieren und Glutamat-induzierte Toxizität verhindern .

Wirkmechanismus

Target of Action

Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .

Mode of Action

Riluzole hydrochloride acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .

Biochemical Pathways

Riluzole hydrochloride affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .

Pharmacokinetics

Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .

Result of Action

Riluzole hydrochloride is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The efficacy and stability of riluzole hydrochloride can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.

Biochemische Analyse

Biochemical Properties

Riluzole hydrochloride interacts with various enzymes and proteins, primarily those involved in the regulation of glutamate, a key neurotransmitter in the brain . It acts as a sodium channel blocker and can also inhibit GABA uptake .

Cellular Effects

Riluzole hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of glutamate receptors and sodium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Riluzole hydrochloride involves blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels . These actions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Riluzole hydrochloride can change over time. Studies have shown that it has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Riluzole hydrochloride vary with different dosages in animal models. It has been shown to suppress glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg .

Metabolic Pathways

Riluzole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the regulation of glutamate and GABA, influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role in modulating glutamate receptors and sodium channels, it is likely to be found in areas of the cell where these structures are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Riluzole hydrochloride is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with trifluoromethoxybenzene . The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of riluzole hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Riluzole-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Riluzole kann oxidiert werden, um seine entsprechenden Sulfoxid- und Sulfon-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihre entsprechenden Amin-Derivate zu bilden.

Substitution: Riluzole kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzothiazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxid- und Sulfon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Benzothiazol-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Edaravone: Ein weiteres Medikament zur Behandlung von ALS, das als Radikalfänger wirkt.

Gabapentin: Wird zur Behandlung neuropathischer Schmerzen eingesetzt und hat einige neuroprotektive Eigenschaften.

Memantin: Ein NMDA-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Einzigartigkeit von Riluzole-Hydrochlorid

Riluzole-Hydrochlorid ist einzigartig in seinem Wirkmechanismus als Glutamat-Antagonist und seiner Fähigkeit, mehrere an neuronalen Schäden beteiligte Signalwege zu hemmen . Im Gegensatz zu anderen ähnlichen Verbindungen zielt Riluzole speziell auf TTX-sensitive Natriumkanäle ab und hat ein breiteres Spektrum an neuroprotektiven Wirkungen .

Eigenschaften

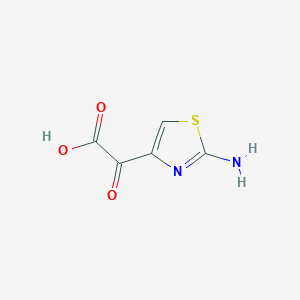

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAOELIJQRYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

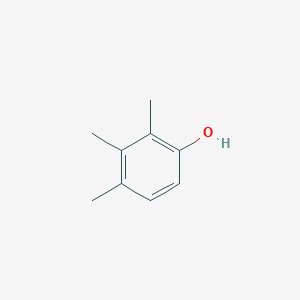

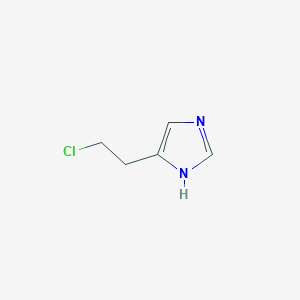

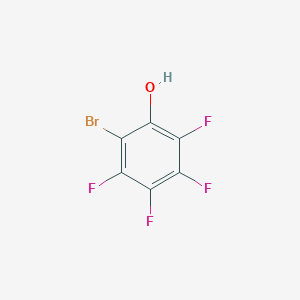

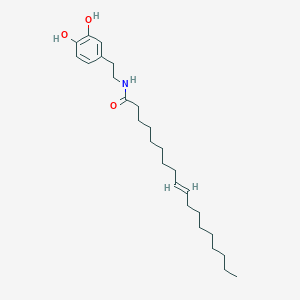

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?

A1: Riluzole hydrochloride exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with riluzole hydrochloride prior to cisplatin administration. [] Transmission electron microscopy further revealed that riluzole hydrochloride helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []

Q2: Are there any analytical methods available to assess the quality and purity of Riluzole hydrochloride in pharmaceutical formulations?

A3: Yes, several analytical methods have been developed and validated for characterizing Riluzole hydrochloride in both bulk form and pharmaceutical dosage forms. [, ] These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)